molecular formula C13H10ClNO2S B8343733 3-(5-Chloro-pyridin-2-ylsulfanyl)-benzoic acid methyl ester

3-(5-Chloro-pyridin-2-ylsulfanyl)-benzoic acid methyl ester

Cat. No. B8343733
M. Wt: 279.74 g/mol
InChI Key: PGCAJJQAYBIIKX-UHFFFAOYSA-N
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Patent
US08927549B2

Procedure details

To a dimethylformamide (7.0 mL) solution of 3-mercapto-benzoic acid methyl ester (600 mg, 3.5 mmol) was added potassium t-butoxide (500 mg, 4.0 mmol). Upon stirring the reaction at room temperature for 15 min, 2-bromo-5-chloro-pyridine (700 mg, 3.5 mmol) was added. The reaction was stirred at room temperature for 15 h. Crude reaction mass was added to water, aqueous layer was acidified to pH 4.0 and product was extracted with ethyl acetate to give 3-(5-chloro-pyridin-2-ylsulfanyl)-benzoic acid methyl ester (780 mg).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=O.[CH3:6][O:7][C:8](=[O:16])[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([SH:15])[CH:10]=1.CC(C)([O-])C.[K+].Br[C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][N:25]=1>O>[CH3:6][O:7][C:8](=[O:16])[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([S:15][C:24]2[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][N:25]=2)[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
600 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)S)=O
Name
Quantity
500 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
BrC1=NC=C(C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Upon stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
Crude reaction mass
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)SC1=NC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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